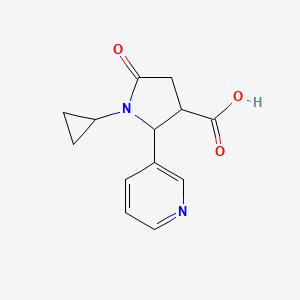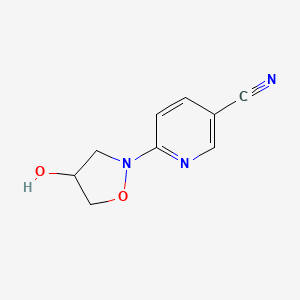
(2-氯-4-硝基苯氧基)乙酰氯
描述
科学研究应用
(2-Chloro-4-nitrophenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the modification of biomolecules for proteomics research.
Medicine: It is explored for its potential in drug development and the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of (2-Chloro-4-nitrophenoxy)acetyl chloride is the aromatic ring of organic compounds . The compound interacts with the aromatic ring, specifically at the benzylic position .
Mode of Action
(2-Chloro-4-nitrophenoxy)acetyl chloride acts through a free radical reaction . The compound initiates a reaction that results in the formation of a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming a new compound . The reaction continues with the new compound reacting with (2-Chloro-4-nitrophenoxy)acetyl chloride .
Biochemical Pathways
The action of (2-Chloro-4-nitrophenoxy)acetyl chloride affects the electrophilic aromatic substitution pathway . The compound’s interaction with the aromatic ring leads to the formation of a cationic intermediate . This intermediate then loses a proton, regenerating the aromatic ring and resulting in a substitution product .
Result of Action
The result of the action of (2-Chloro-4-nitrophenoxy)acetyl chloride is the formation of a new compound through the substitution of a hydrogen atom on the aromatic ring . This leads to changes at the molecular and cellular levels, potentially affecting the function of the target molecule.
生化分析
Biochemical Properties
(2-Chloro-4-nitrophenoxy)acetyl chloride plays a significant role in biochemical reactions, particularly in the acetylation of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The acetylation process can modify the activity, stability, and function of these biomolecules, thereby influencing various biochemical pathways .
Cellular Effects
The effects of (2-Chloro-4-nitrophenoxy)acetyl chloride on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. Additionally, (2-Chloro-4-nitrophenoxy)acetyl chloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (2-Chloro-4-nitrophenoxy)acetyl chloride exerts its effects through covalent modification of biomolecules. It can inhibit or activate enzymes by acetylating specific amino acid residues, thereby altering their catalytic activity. This compound can also affect gene expression by modifying histones and other chromatin-associated proteins, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-nitrophenoxy)acetyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-4-nitrophenoxy)acetyl chloride can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Chloro-4-nitrophenoxy)acetyl chloride vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At high doses, (2-Chloro-4-nitrophenoxy)acetyl chloride can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
(2-Chloro-4-nitrophenoxy)acetyl chloride is involved in various metabolic pathways, including the acetylation of metabolic enzymes. This compound can interact with cofactors such as acetyl-CoA, influencing metabolic flux and metabolite levels. The acetylation of metabolic enzymes can alter their activity, leading to changes in metabolic pathways and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-Chloro-4-nitrophenoxy)acetyl chloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The distribution of (2-Chloro-4-nitrophenoxy)acetyl chloride can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of (2-Chloro-4-nitrophenoxy)acetyl chloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of (2-Chloro-4-nitrophenoxy)acetyl chloride within the cell can affect its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride typically involves the reaction of (2-Chloro-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the (2-Chloro-4-nitrophenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for (2-Chloro-4-nitrophenoxy)acetyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
化学反应分析
Types of Reactions
(2-Chloro-4-nitrophenoxy)acetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: This reaction occurs in the presence of water or aqueous bases.
Condensation: Amines are commonly used, and the reaction is often carried out in the presence of a base such as triethylamine.
Major Products
Substitution: Products include substituted (2-Chloro-4-nitrophenoxy) derivatives.
Hydrolysis: The major products are (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.
Condensation: The major products are amides.
相似化合物的比较
Similar Compounds
- (2-Chloro-4-nitrophenoxy)acetic acid
- (2-Chloro-4-nitrophenoxy)acetate esters
- (2-Chloro-4-nitrophenoxy)acetamide
Uniqueness
(2-Chloro-4-nitrophenoxy)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable reagent in organic synthesis. Its ability to form stable amides and esters under mild conditions sets it apart from other similar compounds .
属性
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVMMMWWTVRNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)












![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
